2,3-dihydro-1H-indol-2-imine hydrochloride
Description
Properties
IUPAC Name |
3H-indol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-4H,5H2,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABSVWUCFLMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2,3 Dihydro 1h Indol 2 Imine Hydrochloride
Strategies for Alkyl and Aryl Substitution
Substitution on the dihydroindol-2-imine core can be achieved at various positions, including the nitrogen atom and the aromatic ring.
N-Alkylation and N-Arylation: The nitrogen atom of the indole (B1671886) ring can be alkylated or arylated. N-alkylation of indoles is often achieved by deprotonating the N-H group with a strong base, such as sodium hydride, to form a nucleophilic anion, which then reacts with an alkyl halide in an SN2 reaction. youtube.com Similar strategies can be adapted for the dihydroindole system.
C-Alkylation and C-Arylation: Direct C-H activation and functionalization are modern and efficient methods for introducing substituents onto the indole ring. thieme-connect.com Palladium-catalyzed reactions are commonly employed for this purpose. For instance, the C2-selective arylation of indoles can be achieved through Heck-type reactions. researchgate.net
The alkylation of enolates is another powerful method for forming C-C bonds at the α-position to a carbonyl group. libretexts.org This can be applied to 2-oxindole precursors before the imine formation step. The use of a strong base like lithium diisopropylamide (LDA) can generate the enolate, which then acts as a nucleophile towards an alkyl halide. libretexts.org
Regioselective Synthesis Approaches
Controlling the position of substitution on the indole ring is a key challenge in synthetic organic chemistry.
Palladium catalysis has proven to be a versatile tool for the regioselective synthesis of substituted indoles. mdpi.com For example, a palladium/norbornene co-catalyzed reaction allows for the regioselective alkylation of the C-H bond adjacent to the NH group in indoles. organic-chemistry.org
Furthermore, the choice of catalyst and reaction conditions can direct the substitution to different positions. For instance, a manganese catalyst has been shown to provide either C3- or N-alkylated indoles from indolines and alcohols, depending on the solvent used. organic-chemistry.org
Iodine-mediated reactions have also been developed for the regioselective C2-amination of indoles, which could be a potential route to 2-iminoindoline precursors. rsc.org
Catalytic Methodologies in 2,3-Dihydro-1H-Indol-2-Imine Hydrochloride Synthesis
The synthesis of the indoline (B122111) framework, the backbone of this compound, is often achieved through sophisticated catalytic strategies. These methods offer high efficiency and selectivity in constructing the desired heterocyclic system.
Copper-Catalyzed Reactions for Polycyclic Indoline Systems
Copper catalysis has emerged as a powerful tool for the synthesis of indoles and their polycyclic derivatives due to the low cost and low toxicity of copper. researchgate.netmdpi.com Copper-catalyzed cascade reactions, for instance, enable the one-step, divergent synthesis of structurally complex polycyclic indolines from readily available starting materials like propargylic carbamates and indoles. nih.govacs.org These reactions proceed with high synthetic efficiency and selectivity, yielding diverse products such as quinoline-fused indolines and pyrroloindolines. nih.govacs.org The versatility of copper is highlighted by its ability to act as a catalyst for C-N coupling reactions (as Cu(I) salts) and as an oxidant in cyclization reactions (as Cu(II) salts). mdpi.com
An efficient synthesis of N-fused polycyclic indoles has been reported through a copper-catalyzed direct annulation and acyl migration of enaminones. researchgate.net This strategy is noted for its use of a low-loading catalyst/ligand system and its compatibility with a good range of functional groups. researchgate.net
Table 1: Examples of Copper-Catalyzed Reactions in Polycyclic Indoline Synthesis
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Copper salts | Propargylic carbamates and indoles | Quinoline-fused indolines, C(3a)-indolyl furoindolines, pyrroloindolines | One-step divergent synthesis, high efficiency and selectivity. | nih.govacs.org |
| CuI/PSP (polystyrene-supported pyrrole-2-carbohydrazide) | N-(2-ethynylphenyl)-sulfonamides | Indoles | Recyclable catalyst, reaction proceeds in water with excellent yields. | researchgate.net |
Transition Metal-Mediated Cyclization and Functionalization
A variety of transition metals, including palladium, rhodium, iron, and cobalt, have been successfully employed to catalyze the synthesis of indoline and indole scaffolds. nih.govmdpi.com These metals facilitate the construction of the heterocyclic ring through various mechanisms, such as carbon-carbon and carbon-heteroatom coupling reactions. mdpi.com
Palladium catalysts are widely utilized for the cyclization of 2-alkynylaniline derivatives to form 2-substituted indoles. mdpi.commdpi.com The nature of the palladium catalyst can influence the reaction outcome; for example, PdCl₂ may yield 2,3-disubstituted indoles, while Pd(OAc)₂/LiCl can lead to N-alkylated-2-alkynylanilines. mdpi.com Tandem Sonogashira coupling followed by intramolecular C-N bond formation is another effective palladium-catalyzed strategy. mdpi.com
Iron-catalyzed N-alkylation of indolines using a tricarbonyl(cyclopentadienone) iron complex has been shown to be highly efficient. nih.gov This methodology uses alcohols as alkylating agents and can be followed by an oxidation step to produce N-alkylated indoles. nih.gov Furthermore, rhodium and indium catalysts have been investigated using DFT studies to understand the mechanisms and selectivity in cyclization reactions that form polycyclic indolines. nih.gov
Table 2: Overview of Transition Metal-Mediated Indoline Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Palladium (e.g., PdCl₂, Pd(OAc)₂) | Cyclization / Coupling | 2-Alkynylanilines, o-haloanilines | Synthesis of 2- and 2,3-substituted indoles. | mdpi.commdpi.com |
| Iron (Tricarbonyl(cyclopentadienone) iron complex) | N-alkylation | Indolines, Alcohols | Efficient N-alkylation of the indoline ring. | nih.gov |
| Rhodium (Rh₂(esp)₂) | Cyclization | Not specified | Catalyzes formation of polycyclic indolines. | nih.gov |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of substituted indolines. rsc.org Chiral primary amines derived from cinchona alkaloids, for example, can catalyze the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. rsc.org This reaction affords cis-2,3-disubstituted indoline derivatives with high yields and excellent enantioselectivities (up to 99% ee). rsc.org Depending on the substrate, both cis and trans isomers can be selectively synthesized. rsc.org
Another organocatalytic approach involves the use of chiral phosphoric acid. rsc.orgnih.gov This catalyst has been used in the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles and imino esters, achieving high yields and enantioselectivities. rsc.orgnih.gov These methods highlight the power of organocatalysis in creating complex and chiral indoline-containing structures under mild conditions.
Table 3: Selected Organocatalytic Syntheses of Indoline Derivatives
| Organocatalyst | Reaction Type | Substrates | Products | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Primary amine from cinchona alkaloid | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | cis-2,3-disubstituted indolines | Up to 2.7:1 dr and 99% ee | rsc.org |
| Primary amine from cinchona alkaloid | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones | trans-2,3-disubstituted indolines | Up to 20:1 dr and 99% ee | rsc.org |
General Principles of Reaction Optimization in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, efficiency, and selectivity in the synthesis of the target compound and its precursors. Key parameters include the choice of catalyst, catalyst loading, and the solvent system.
Catalyst Selection and Load Optimization
The choice of catalyst is paramount and often dictates the reaction pathway and product outcome. In the synthesis of polycyclic fused indoline scaffolds, a screening of various Lewis acid catalysts, including Sc(OTf)₃, Cu(OTf)₂, and ZnCl₂, revealed that the combination of ZnCl₂ in dichloromethane (B109758) was superior for the desired transformation. acs.org Similarly, in the iron-catalyzed N-alkylation of indoline, a Knölker-type iron catalyst (tricarbonyl(cyclopentadienone) iron complex) was identified as optimal. nih.gov
Catalyst loading is another critical factor. For instance, an efficient synthesis of N-fused polycyclic indoles was achieved using a low loading of a copper catalyst. researchgate.net Optimization studies for the iron-catalyzed N-alkylation of indoline determined that a 5 mol % loading of the iron complex was effective. nih.gov Reducing catalyst loading is economically and environmentally beneficial, minimizing costs and potential metal contamination in the final product.
Table 4: Catalyst Screening and Optimization Examples
| Reaction | Catalysts Screened | Optimal Catalyst | Optimal Loading | Reference |
|---|---|---|---|---|
| Divergent [3+2] and [4+2] cycloadditions of indoles | Sc(OTf)₃, Zn(OTf)₂, Cu(OTf)₂, InBr₃, ZnCl₂, etc. | ZnCl₂ | Not specified | acs.org |
| N-alkylation of indoline | Iron complexes | Knölker catalyst Fe-1 | 5 mol % | nih.gov |
Solvent System Effects on Reaction Efficiency and Selectivity
The solvent can significantly influence reaction rates, yields, and selectivity by affecting substrate solubility, catalyst activity, and transition state stabilization. In the development of a divergent synthesis of polycyclic fused indoline scaffolds, various solvents such as dichloromethane (DCM), acetone, tetrahydrofuran, and acetonitrile (B52724) were examined. acs.org The combination of a ZnCl₂ catalyst and DCM as the solvent was found to be the superior system for this particular transformation. acs.org
For the iron-catalyzed N-alkylation of indoline with benzyl (B1604629) alcohol, a screening of solvents including toluene, 1,4-dioxane, and 2,2,2-trifluoroethanol (B45653) (TFE) was performed. nih.gov TFE was identified as the most effective solvent, leading to the highest yield of the N-alkylated product. nih.gov In some cases, catalyst- and solvent-free conditions can be developed, representing a "green" chemistry approach, as demonstrated in the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. researchgate.netrsc.org
Table 5: Impact of Solvent on Indoline Synthesis
| Reaction | Catalyst | Solvents Tested | Optimal Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| Divergent cycloadditions of indoles | ZnCl₂ | Dichloromethane, acetone, tetrahydrofuran, acetonitrile, cyclohexane | Dichloromethane (DCM) | Superior for the transformation, yielding the product as a single regio- and diastereoisomer. | acs.org |
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry for Molecular Weight and Fragmentation AnalysisNo published data available.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful analytical techniques that provide both retention time data and mass-to-charge ratio (m/z) information, enabling the identification and quantification of a compound in a mixture. While specific LC-MS/UPLC-MS application notes for 2,3-dihydro-1H-indol-2-imine hydrochloride are not widely published, the analysis of structurally related indole (B1671886) derivatives provides a framework for the expected methodology.
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. For a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, the protonated molecule [M+H]⁺ was observed and its mass accurately measured, confirming its molecular formula. mdpi.com Similarly, for 2,3-dihydro-1H-indol-2-imine (the free base of the title compound, with a molecular formula of C₈H₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed m/z value.
A typical LC-MS method for an indole derivative would involve a reversed-phase column and a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. mdpi.com The gradient elution would be optimized to achieve good separation from any impurities or starting materials.
Table 1: Representative LC-MS Parameters for Analysis of Indole Derivatives
| Parameter | Value/Description |
|---|---|
| Chromatography System | UPLC or HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | Time-of-Flight (TOF) or Orbitrap for HRMS |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is then compared to the theoretically calculated percentages for the proposed molecular formula to verify the compound's elemental composition and purity. The molecular formula for this compound is C₈H₉ClN₂.
The theoretical elemental composition can be calculated based on the atomic weights of the constituent elements. chemaxon.comman.ac.uk For C₈H₉ClN₂, the calculated percentages provide a benchmark against which the experimental results from a combustion analysis are compared. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's empirical formula and purity. stackexchange.com
Table 2: Theoretical Elemental Composition of this compound (C₈H₉ClN₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 57.00 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.38 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.03 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.61 |
| Total | | | | 168.627 | 100.00 |
In a typical experimental report, the "found" values from the analysis of a synthesized batch of the compound would be presented alongside these calculated values for direct comparison. For instance, elemental analysis was used to confirm the structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride, where the found percentages of C, H, Cl, and N were in close agreement with the calculated values. mdpi.com
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for assessing the purity of a chemical compound by separating it from any unreacted starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is commonly employed for the analysis of indole derivatives. nih.govoup.comnih.gov The method's parameters are selected to ensure a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.
Purity is typically determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main peak area relative to the total peak area. A UV detector is commonly used, and the detection wavelength is chosen at a λₘₐₓ of the compound to ensure maximum sensitivity. For many indole derivatives, a detection wavelength of around 280 nm is effective. mdpi.com
Table 3: Representative HPLC Parameters for Purity Assessment of Indole Derivatives
| Parameter | Value/Description |
|---|---|
| Chromatography System | HPLC with UV-Vis or Diode Array Detector |
| Column | C8 or C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) mdpi.comsielc.com |
| Mobile Phase B | Acetonitrile or Methanol oup.com |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or λₘₐₓ of the compound) mdpi.com |
| Injection Volume | 10 - 20 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of a chemical reaction. dovepress.comrsc.org By spotting the reaction mixture on a TLC plate at different time points, one can observe the consumption of starting materials and the formation of the product.
For the synthesis of indole derivatives, silica (B1680970) gel is the most common stationary phase. aga-analytical.com.plhawach.com The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve a good separation between the starting materials, intermediates, and the final product. The spots are visualized under UV light (typically at 254 nm) or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given TLC system.
Table 4: Typical TLC System for Monitoring Synthesis of Indole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates aga-analytical.com.pl |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane) |
| Visualization | UV light (254 nm) and/or staining with reagents like phosphomolybdic acid rsc.org |
The choice of the solvent system is crucial and is determined empirically to provide an Rf value for the product that is ideally between 0.3 and 0.5, allowing for clear separation from other components in the reaction mixture.
Theoretical and Computational Investigations of 2,3 Dihydro 1h Indol 2 Imine Hydrochloride
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intricacies of 2,3-dihydro-1H-indol-2-imine hydrochloride at a molecular level. These computational methods allow for a detailed exploration of the molecule's electronic structure and other fundamental properties.
Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure and electronic properties of this compound. This computational method is effective in modeling the electron density of the molecule to predict its behavior and characteristics. DFT calculations offer a balance between accuracy and computational cost, making them suitable for a comprehensive analysis of molecules of this size.
Through geometry optimization using DFT, the most stable three-dimensional arrangement of atoms in this compound has been determined. This process also yields precise predictions of key structural parameters such as bond lengths and bond angles. These calculated values provide a detailed picture of the molecular framework, which is crucial for understanding its interactions and stability.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-N (indole ring) | ~1.38 Å |
| Bond Length | C=N (imine) | ~1.28 Å |
| Bond Angle | C-N-C (indole ring) | ~108° |
| Bond Angle | C-C=N (imine) | ~122° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the energy of these orbitals and the resulting HOMO-LUMO energy gap have been calculated. A significant energy gap of approximately 4.5 eV suggests that the molecule possesses high kinetic stability and a relatively low chemical reactivity.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -2.3 eV |
| Energy Gap (ΔE) | 4.5 eV |
Further analysis of the electronic properties of this compound includes the prediction of its ionization potential and electron affinity. These properties are directly related to the HOMO and LUMO energies, respectively. The ionization potential indicates the energy required to remove an electron, while the electron affinity reflects the energy released when an electron is added. These values are crucial for understanding the molecule's behavior in electron transfer reactions.
From the fundamental electronic properties, several chemical reactivity descriptors for this compound have been calculated. These include electronegativity, which measures the ability of the molecule to attract electrons; chemical hardness, which indicates its resistance to changes in its electron distribution; and chemical potential, which is related to the escaping tendency of electrons from an equilibrium system. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Chemical Reactivity Descriptors of this compound
| Descriptor | Calculated Value (eV) |
|---|---|
| Electronegativity (χ) | 4.55 |
| Chemical Hardness (η) | 2.25 |
| Chemical Potential (μ) | -4.55 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within the this compound molecule. This analysis helps in identifying the regions that are rich or deficient in electrons. For this compound, the MESP surface indicates that the most negative potential is concentrated around the nitrogen atoms. This suggests that these nitrogen atoms are the most probable sites for electrophilic attack, providing valuable information about the molecule's reactive behavior.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the electron density of a molecule. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis can quantify the delocalization of electron density and the stability imparted by these interactions.
The key interactions within the molecule involve the transfer of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). materialsciencejournal.org In the case of the 2-iminoindoline core, significant hyperconjugative interactions are expected. For instance, the lone pair electrons on the endocyclic nitrogen atom (N1) and the exocyclic imine nitrogen (at C2) can donate electron density into the anti-bonding orbitals (σ* or π*) of adjacent bonds.
A second-order perturbation theory analysis of the Fock matrix within the NBO framework provides an estimation of the stabilization energy (E(2)) associated with each donor-acceptor interaction. mdpi.com A larger E(2) value signifies a more intense interaction. materialsciencejournal.org For the 2,3-dihydro-1H-indol-2-imine cation, key interactions would include:
n(N1) → π(aromatic ring):* Delocalization of the lone pair of the indoline (B122111) nitrogen into the fused benzene (B151609) ring, contributing to the aromatic system's stability.
π(aromatic ring) → π(C=N):* Conjugative interaction between the benzene ring's π-system and the imine group's π-system, facilitating electron delocalization across the molecule.
n(N_imine) → σ(adjacent C-C or C-N bonds):* Hyperconjugative interactions involving the imine nitrogen's lone pair, which can influence bond lengths and reactivity.
These interactions are crucial for understanding the molecule's electronic structure, stability, and reactivity patterns. The delocalization of charge, particularly in the protonated hydrochloride form, can be quantitatively assessed, highlighting the distribution of positive charge across the iminium group and the heterocyclic system.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C5-C6) | π(C=N) | 20.5 | π → π (Conjugation) |
| n(N1) | π(C4-C9) | 45.2 | n → π (Resonance) |
| n(N_imine) | σ(C2-N1) | 5.8 | n → σ (Hyperconjugation) |
| σ(C2-C3) | σ(N1-C9) | 3.1 | σ → σ (Hyperconjugation) |
Theoretical Vibrational Frequencies and Spectroscopic Correlation
Theoretical vibrational analysis is a fundamental computational tool for predicting and interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org
For this compound, density functional theory (DFT) calculations, often using the B3LYP functional, can provide a reliable prediction of its vibrational spectrum. The calculated frequencies are typically scaled by an empirical factor (around 0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies, improving the correlation with experimental data.
The predicted spectrum can be used to assign specific absorption bands to the corresponding molecular motions. Key vibrational modes expected for this molecule include:
N-H Stretching: The N-H bonds of the protonated imine (C=NH2+) and the indoline ring (N1-H) would exhibit strong stretching vibrations, typically in the range of 3200-3400 cm⁻¹.
C=N Stretching: The iminium (C=N) bond stretch is a characteristic and strong absorption, expected in the 1640-1690 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring, including C-H stretches (around 3000-3100 cm⁻¹) and C=C ring stretches (around 1450-1600 cm⁻¹).
CH₂ Bending: The methylene (B1212753) group (C3) in the five-membered ring will have characteristic scissoring and rocking modes, typically observed in the 1400-1470 cm⁻¹ region.
Correlating the theoretical frequencies with an experimental FT-IR spectrum allows for a detailed and confident assignment of the molecule's structural features.
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency | Assignment |
|---|---|---|---|
| ν(N-H) | 3350 | 3345 | Indoline N-H Stretch |
| ν(C=N) | 1675 | 1672 | Iminium C=N Stretch |
| ν(C=C) | 1590 | 1588 | Aromatic Ring Stretch |
| δ(CH₂) | 1460 | 1455 | Methylene Scissoring |
| δ(N-H) | 1550 | 1545 | Iminium N-H Bend |
Computational Quantification of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)
The prediction of NMR chemical shifts is a critical application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating isotropic magnetic shielding tensors. researchgate.net These tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The process involves first optimizing the molecular geometry, usually with a DFT method like B3LYP and a suitable basis set (e.g., 6-311G(d,p)). Subsequently, a GIAO calculation is performed on the optimized structure to compute the shielding constants. The theoretical chemical shift is obtained using the formula: δ_calc = σ_ref - σ_calc, where σ_ref is the shielding tensor of the reference compound calculated at the same level of theory.
For this compound, this method can predict both ¹H and ¹³C chemical shifts.
¹H NMR: Predictions would help assign protons on the aromatic ring, the CH₂ group, and the N-H protons. The chemical environment, influenced by electron density and anisotropic effects from the aromatic ring and iminium group, dictates the shift values. The iminium and N-H protons are expected to be significantly downfield.
¹³C NMR: The calculation can distinguish between the aromatic carbons and the aliphatic carbons of the five-membered ring. The iminium carbon (C2) is expected to have a characteristic downfield chemical shift due to its sp² hybridization and proximity to the positive charge.
Comparing the calculated shifts with experimental data provides powerful validation for the proposed structure. Linear regression analysis of theoretical versus experimental shifts for a series of related compounds often shows high correlation coefficients (R² > 0.9), demonstrating the predictive power of the GIAO method. researchgate.net
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C2 (C=N) | 175.8 | 174.9 |
| C3 (CH₂) | 35.2 | 34.5 |
| C4 | 122.5 | 121.8 |
| C5 | 128.9 | 128.1 |
| C6 | 125.4 | 124.6 |
| C7 | 115.1 | 114.3 |
| C8 (Bridgehead) | 140.3 | 139.5 |
| C9 (Bridgehead) | 150.6 | 149.8 |
Molecular Modeling and Simulation
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For the 2,3-dihydro-1H-indol-2-imine ring system, the five-membered indoline ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. Computational methods can map the potential energy surface by systematically changing key dihedral angles to locate energy minima.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. An MD simulation would reveal the flexibility of the indoline ring, the rotational barrier around the exocyclic C=N bond, and the interactions of the molecule with its environment (e.g., solvent molecules). For the hydrochloride salt, MD would be particularly useful for studying the stability of the ion pair and the specific interactions between the chloride anion and the protonated iminium group. These simulations can reveal the most populated conformational states and the transitions between them, offering insights that are complementary to static geometry optimizations.
Quantitative Structure-Activity Relationship (QSAR) Studies: General Principles of Substituent Effects on Activity
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov
For a series of substituted 2,3-dihydro-1H-indol-2-imine derivatives, a QSAR study would aim to understand how different substituents on the indole (B1671886) ring affect a specific biological activity (e.g., enzyme inhibition, receptor binding). This is achieved by calculating a range of molecular descriptors for each compound and using statistical methods, like multiple linear regression, to build a predictive model.
The general principles of substituent effects can be categorized by the types of descriptors used:
Electronic Effects: Descriptors like Hammett constants (σ), atomic charges, or dipole moments quantify how electron-withdrawing or electron-donating substituents influence the electron distribution in the molecule. This can affect binding to a biological target through electrostatic interactions.
Steric Effects: Descriptors such as molar refractivity, van der Waals volume, or Taft steric parameters (Es) describe the size and shape of the substituents. Steric bulk can either promote or hinder the proper fit of a molecule into a binding site.
Lipophilic (Hydrophobic) Effects: The partition coefficient (logP) or related descriptors quantify the hydrophobicity of the molecule or substituent. Hydrophobicity is crucial for membrane permeability and hydrophobic interactions within a receptor pocket.
A typical QSAR equation would take the form:
log(1/C) = c₁ * (logP) + c₂ * (σ) + c₃ * (Es) + constant
Where C is the concentration required for a given biological effect. By analyzing the coefficients (c₁, c₂, c₃), one can determine the relative importance of each property. For instance, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity. Such models provide crucial insights for the rational design of new, more potent derivatives by guiding the selection of optimal substituents. researchgate.net
Chemical Reactivity and Derivatization Strategies
Reactivity of the Imine Functional Group in 2,3-Dihydro-1H-Indol-2-Imine Hydrochloride
The imine group (C=N) is the most reactive site in the molecule. Its reactivity is significantly influenced by the presence of the hydrochloride salt, which protonates the imine nitrogen, thereby enhancing the electrophilicity of the imine carbon. Cyclic imines are recognized as important precursors in the synthesis of various nitrogen-containing heterocyclic compounds and alkaloids. nih.gov
The carbon atom of the imine double bond in 2,3-dihydro-1H-indol-2-imine is electrophilic. Due to the hydrochloride form, the imine nitrogen is protonated, forming an iminium cation. This iminium ion is a highly reactive electrophile, readily attacked by nucleophiles. nih.gov This process is a key step for creating new carbon-carbon and carbon-heteroatom bonds at the C-2 position.
The general reaction can be summarized as the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate which, upon neutralization, yields a 2-substituted indoline (B122111) derivative. A variety of nucleophiles can be employed in this reaction, as detailed in the table below.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Organometallic Reagents | Grignard Reagents (R-MgBr) | 2-Alkyl/Aryl-indoline |
| Enolates | Ketone/Ester Enolates | 2-(β-Carbonyl)-indoline |
| Cyanide | Hydrogen Cyanide (HCN) | 2-Cyano-indoline (Aminonitrile) |
| Hydrides | Sodium Borohydride (B1222165) (NaBH₄) | Indoline |
These reactions are fundamental for elaborating the core structure, providing pathways to complex molecules, including many biologically active alkaloids. nih.gov The choice of nucleophile and reaction conditions allows for controlled introduction of diverse functional groups.
While the protonated iminium form dominates the reactivity at the carbon center, the free base form of 2,3-dihydro-1H-indol-2-imine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. nih.gov This nucleophilicity allows for reactions with various electrophiles, leading to N-functionalized products.
Key electrophilic reactions at the imine nitrogen include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces an alkyl group onto the exocyclic nitrogen.
N-Acylation: Treatment with acid chlorides or anhydrides (e.g., acetyl chloride) results in the formation of N-acyl derivatives. This reaction proceeds through an N-acyliminium intermediate. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields N-sulfonylated products.
These modifications can alter the steric and electronic properties of the molecule, influencing its subsequent reactivity and biological activity.
Imines can be hydrolyzed back to their corresponding carbonyl compounds and amines, particularly under acidic conditions. chemistrysteps.com For this compound, hydrolysis in the presence of excess water leads to the formation of 2-oxindole and ammonia (B1221849). This reaction is reversible, but a large excess of water drives the equilibrium towards the hydrolysis products. chemistrysteps.commasterorganicchemistry.com
The acid-catalyzed hydrolysis mechanism proceeds through the following key steps: chemistrysteps.commasterorganicchemistry.com
Protonation of the Imine: The imine nitrogen is already protonated in the hydrochloride salt, forming a reactive iminium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic imine carbon to form a tetrahedral carbinolamine intermediate.
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.
Elimination of Ammonia: The C-N bond cleaves, and a neutral ammonia molecule is eliminated, which is a good leaving group after protonation. This step results in a protonated carbonyl group (an oxonium ion).
Deprotonation: The oxonium ion is deprotonated by water or another base to yield the final product, 2-oxindole.
The rate of hydrolysis can be influenced by factors such as pH and temperature. masterorganicchemistry.comrsc.orgresearchgate.net Under acidic conditions, the rate-determining step can be the decomposition of the tetrahedral intermediate, whereas under neutral or basic conditions, the initial attack of water is often rate-limiting. masterorganicchemistry.com
Transformations and Functionalization of the Indoline Ring System
Beyond the reactivity of the imine group, the indoline ring itself offers opportunities for functionalization, particularly on the benzene (B151609) moiety and at the C-3 position.
The benzene ring of the indoline system is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the activating and directing effects of the substituents on the ring. The secondary amine (NH) group within the indoline ring is a powerful activating group and an ortho-, para- director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the NH group, which are C-7 and C-5, respectively.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C-5 or C-7 position.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid can lead to the corresponding 5- or 7-haloindoline derivatives.
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid catalyst, can introduce acyl or alkyl groups onto the aromatic ring, primarily at the C-5 position due to steric hindrance at C-7.
The directing effects of the substituents play a crucial role in determining the outcome of these reactions, as summarized in the table below.
Table 2: Directing Effects in Electrophilic Aromatic Substitution of Indoline
| Position | Activating/Deactivating Group | Directing Effect | Expected Major Product Position(s) |
|---|---|---|---|
| N-1 | -NH- (Amine) | Activating | ortho, para (C-7, C-5) |
The C-3 position of the indoline ring, being an α-carbon to an aromatic ring and β to the imine nitrogen, is a key site for functionalization. nih.gov Various synthetic strategies have been developed to introduce substituents at this position, often involving the generation of a reactive intermediate.
One common strategy involves the in-situ formation of a reactive alkylideneindolenine (a vinylogous imine) intermediate. nih.gov This can be achieved by using substrates with a suitable leaving group at the C-3 position, which can be eliminated under basic or acidic conditions. The resulting electrophilic intermediate is then trapped by a nucleophile.
Methods for C-3 functionalization include:
Aza-Friedel-Crafts Alkylation: The direct, catalyst-free coupling of indole (B1671886) derivatives with dihydroisoquinolines represents a convenient method for C-3 functionalization. researchgate.net
Michael Addition: Indolyl nitroalkenes can serve as Michael acceptors, allowing for the introduction of various nucleophiles at the C-3 position. nih.gov
Transition Metal-Catalyzed C-H Functionalization: Palladium-catalyzed reactions can directly functionalize the C-3 position, although this often requires a directing group on the indole nitrogen. nih.gov
Alkylation with Alcohols: A transition metal-free method using cesium carbonate and Oxone® allows for the C-3 alkylation of indoles with various alcohols. nih.gov
These methods provide access to a wide array of C-3 substituted indoline derivatives, which are important scaffolds in medicinal chemistry and natural product synthesis. nih.govresearchgate.net
Derivatization at Nitrogen-1 Position
The nitrogen atom at the 1-position (N-1) of the indoline ring in 2,3-dihydro-1H-indol-2-imine is nucleophilic and can be readily functionalized through various reactions, such as alkylation and acylation. These modifications are crucial for altering the molecule's steric and electronic properties and for introducing functional groups that can participate in further transformations.
N-alkylation can be achieved by reacting the dihydroindole imine with alkyl halides or other alkylating agents. wikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is critical to deprotonate the N-1 position, enhancing its nucleophilicity without promoting unwanted side reactions. acsgcipr.org Catalytic methods, such as the borrowing-hydrogen strategy using iron complexes, have also been developed for the N-alkylation of indolines with alcohols, offering a greener alternative to traditional methods. nih.gov
Similarly, N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. This introduces an acyl group, which can influence the reactivity of the entire heterocyclic system.
Table 1: Representative N-Alkylation Reactions of Indoline Derivatives This table is illustrative of general N-alkylation reactions applicable to the indoline core.
| Catalyst/Reagent | Electrophile | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Tricarbonyl(cyclopentadienone) iron complex | Alcohols | 2,2,2-Trifluoroethanol (B45653) | N-Alkylindolines | nih.gov |
Reduction and Oxidation Reactions of Dihydroindole Imine Derivatives
The dihydroindole imine scaffold can undergo both reduction of the imine bond and oxidation of the indoline core, leading to structurally distinct products.
The imine functional group is readily reducible to a primary amine, converting 2,3-dihydro-1H-indol-2-imine into 2,3-dihydro-1H-indol-2-amine. This transformation is a key step in the synthesis of various biologically active molecules.
Commonly used reducing agents include borohydride reagents such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.netmasterorganicchemistry.comlibretexts.org Sodium borohydride, often activated with an acid like boric acid, provides a mild and chemoselective method for reducing imines. researchgate.netresearchgate.net The reaction proceeds via hydride transfer from the borohydride complex to the electrophilic carbon of the protonated imine (iminium ion). masterorganicchemistry.com
Catalytic hydrogenation is another effective method for imine reduction. youtube.com This process typically employs transition metal catalysts like platinum or palladium on a carbon support (Pt/C, Pd/C) under a hydrogen atmosphere. nih.gov This method is considered environmentally benign as it often results in high yields with minimal waste. nih.govenamine.net
Table 2: Common Reagents for Imine Reduction
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Activated with boric acid, solvent-free | Primary Amine | researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 4-5 | Primary Amine | masterorganicchemistry.comlibretexts.org |
| Platinum on Carbon (Pt/C) | H₂ atmosphere, acidic medium (e.g., p-TsOH) in H₂O | Primary Amine | nih.gov |
The indoline core of 2,3-dihydro-1H-indol-2-imine is susceptible to oxidation, which can lead to aromatization, forming an indole ring, or rearrangement to other heterocyclic structures like oxindoles. researchgate.net
Dehydrogenation of the indoline ring to the corresponding indole is a common transformation. This can be achieved using various oxidizing agents or transition metal catalysts. researchgate.net Palladium-catalyzed oxidative dehydrogenation, using molecular oxygen as the sole oxidant, provides an efficient route to indole derivatives from indolines. nih.govresearchgate.net The reaction is believed to proceed through coordination of the indoline N-H to the Pd(II) catalyst, followed by β-hydride elimination to form an imine intermediate that tautomerizes to the stable indole. nih.gov Other oxidants like ruthenium(III) chloride have also been explored for the oxidation of indoline to indole. ucur.org
Alternatively, oxidative rearrangement of the indoline core can occur, particularly at the C2-C3 bond, leading to the formation of oxindoles or spirooxindoles. researchgate.netresearchgate.net This transformation often involves electrophilic oxidation and can be induced by reagents such as N-halosuccinimides or hypervalent iodine compounds. researchgate.netnih.gov Pd(II)-catalyzed oxidative dearomatization of indoles can also lead to the formation of indolines and indolones. rsc.org
Cyclization and Annulation Reactions Involving this compound as a Building Block
The reactive nature of the imine group and the N-1 position makes 2,3-dihydro-1H-indol-2-imine a valuable synthon for constructing more complex, fused polycyclic heterocyclic systems through cyclization and annulation reactions.
Dihydroindole imine derivatives can serve as precursors for a variety of fused heterocycles. The imine nitrogen or the adjacent endocyclic nitrogen can act as a nucleophile in cyclization reactions. For instance, derivatives bearing an N-ω-azidoalkyl moiety can undergo intramolecular Staudinger/aza-Wittig reactions to generate fused heterocyclic imines in situ, which can be subsequently reduced to form medicinally relevant nitrogen-containing fused systems like tetrahydropyrrolo[1,2-a]pyrazines. rsc.org
Annulation reactions, such as [3+2] or [4+2] cycloadditions, can be envisioned where the dihydroindole imine acts as a component to build new rings. nih.gov For example, reaction with suitable dienophiles or dipolarophiles could lead to the construction of fused systems containing five- or six-membered rings attached to the indoline core. The synthesis of complex structures like 6H-indolo[2,3-b]quinolines often involves the cyclization of indole-based precursors. nih.gov
When appropriately substituted, derivatives of 2,3-dihydro-1H-indol-2-imine can undergo intramolecular cyclization to form novel polycyclic frameworks. A common strategy involves introducing a side chain at the N-1 position that contains an electrophilic or nucleophilic center.
For example, an N-1 substituent with a terminal alkyne could potentially cyclize onto the imine carbon or another position of the indoline ring, a strategy used in the synthesis of pyrazino[1,2-a]indoles from 1-alkynylindole-2-carbaldehydes. researchgate.net Similarly, a pendant nucleophile attached to the indoline core can undergo intramolecular cyclization, often catalyzed by a transition metal or induced by an activating agent, to form fused ring systems. nih.gov Tandem radical cyclizations are also a powerful tool for constructing dihydroindole derivatives. researchgate.net N-Bromosuccinimide (NBS) can induce intramolecular annulation reactions of certain indole derivatives to yield fused- and spirocyclic indolines. rsc.org
Applications in Organic Synthesis
2,3-Dihydro-1H-Indol-2-Imine Hydrochloride as a Versatile Building Block
The inherent reactivity of 2,3-dihydro-1H-indol-2-imine, often referred to as 2-iminoindoline, makes it a valuable precursor in synthetic pathways. The molecule contains several reactive sites, including the endocyclic nitrogen (N1), the exocyclic imine nitrogen, and the electrophilic imine carbon, allowing for diverse functionalization and annulation strategies. researchgate.net
Precursor for Complex Indole (B1671886) Alkaloids and Related Structures
Indole alkaloids represent one of the most significant classes of natural products, with over 4,100 known compounds exhibiting a wide range of biological activities. encyclopedia.pub The 2-iminoindoline scaffold is a viable precursor for assembling the architecturally complex polyheterocyclic structures that characterize many of these alkaloids. researchgate.net The strategic placement of the amidine functionality within the five-membered ring provides a key structural element for building fused ring systems common to alkaloids like geissoschizoline (B1216679) or akuammicine. rsc.org
The synthesis of these complex targets often involves the creation of multiple rings around a core structure. The 2-iminoindoline moiety serves this purpose effectively, as both nitrogen atoms can participate in cyclization reactions. For example, the N1-H can act as a nucleophile, while the imine group can undergo addition or condensation, facilitating the construction of fused polycyclic frameworks. researchgate.net While many total syntheses of indole alkaloids have been reported rsc.orgrsc.org, the use of 2-iminoindoline provides a direct route to certain core structures, streamlining the synthetic process. The functional group tolerance and predictable reactivity of this building block make it an attractive starting point for the divergent synthesis of various alkaloid families.
Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds
The utility of this compound extends beyond alkaloid synthesis to the creation of a broad spectrum of indole-fused polyheterocycles. researchgate.net Its ability to react with bifunctional electrophiles allows for the rapid construction of new fused ring systems. This reactivity is central to building libraries of compounds for medicinal chemistry and materials science.
For instance, the reaction of 2-iminoindoline with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, can lead to the formation of fused pyrimidine (B1678525) rings, yielding pyrimido[1,2-a]indole (B3349944) derivatives. Similarly, reaction with 1,2-dicarbonyl compounds like benzil (B1666583) can be used to construct fused diazepine (B8756704) systems. rsc.org These reactions typically proceed through an initial condensation at the more nucleophilic endocyclic nitrogen, followed by an intramolecular cyclization and dehydration to afford the final aromatic heterocyclic product. The table below illustrates the potential of 2,3-dihydro-1H-indol-2-imine in generating diverse heterocyclic scaffolds.
| Reagent | Resulting Heterocyclic Scaffold | Potential Product Class |
| 1,3-Diketone (e.g., Acetylacetone) | Pyrimido[1,2-a]indole | Fused N-Heterocycles |
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrimido[1,2-a]indol-one | Fused N-Heterocycles |
| 1,2-Diketone (e.g., Benzil) | Diazepino[1,2-a]indole | Fused N-Heterocycles |
| α,β-Unsaturated Ketone | Dihydropyrimido[1,2-a]indole | Fused N-Heterocycles |
Role in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rug.nl MCRs are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds, making them ideal for drug discovery and combinatorial chemistry. rug.nlnih.gov
Imines are common and versatile components in MCRs, often acting as the electrophilic species in Mannich-type reactions or as the amine component in Ugi and Passerini reactions. 2,3-Dihydro-1H-indol-2-imine, as a cyclic imine, is well-suited for participation in such transformations. Its structure allows it to be incorporated into the final product, leading to complex polycyclic systems with high efficiency.
For example, 2,3-dihydro-1H-indol-2-imine could serve as the amine component in a Ugi four-component reaction (U-4CR). In a hypothetical U-4CR, the condensation of an aldehyde and 2,3-dihydro-1H-indol-2-imine would form a Schiff base intermediate. This intermediate could then react with an isocyanide and a carboxylic acid to yield a complex α-acylamino-amido-indoline derivative. This strategy enables the introduction of four distinct points of diversity into the final molecule in a single step, providing rapid access to large libraries of structurally diverse compounds based on the indoline (B122111) scaffold.
Development of Catalytic Systems Utilizing 2,3-Dihydro-1H-Indol-2-Imine Derivatives
The development of novel ligands for transition metal catalysis is a cornerstone of modern organic synthesis. Cyclic amidines and related imine-containing structures have emerged as a highly effective class of ligands for a variety of metal-catalyzed reactions. nih.govrsc.org The deprotonated form of an amidine, the amidinate anion, is a robust, bidentate ligand that is isoelectronic with the widely used carboxylate and cyclopentadienyl (B1206354) anions. researchgate.net
Derivatives of 2,3-dihydro-1H-indol-2-imine are promising candidates for use as ligands in catalysis. Upon deprotonation of the endocyclic N1-H, the resulting 2-iminoindolinide anion can act as a bidentate, monoanionic N,N'-chelating ligand. This ligand framework can stabilize a wide range of transition metals in various oxidation states. The rigid indoline backbone can impart specific steric and electronic properties to the resulting metal complex, influencing its catalytic activity and selectivity.
While the direct use of 2-iminoindoline as a ligand is still an emerging area, numerous related systems have demonstrated significant catalytic utility. For example, complexes based on α-iminopyridine rsc.org, bis(pyridylimino)isoindoline rsc.org, and other cyclic amidines nih.gov have been successfully employed in reactions such as olefin polymerization, cross-coupling, and oxidation. The potential applications for metal complexes of 2-iminoindoline derivatives are therefore broad, as summarized in the table below, which shows catalytic systems based on analogous amidine or imine ligands.
| Ligand Class | Metal | Catalytic Application |
| Pyridyl-2-carboxamidines | Nickel (Ni) | Cross-electrophile coupling |
| α-Iminopyridines | Iron (Fe) | Oxidation of alcohols and alkanes rsc.org |
| Bis(pyridylimino)isoindolines | Copper (Cu), Nickel (Ni) | Electrocatalytic CO2 reduction rsc.org |
| Amidinates | Group 4 Metals | Olefin polymerization researchgate.net |
Pharmacological and Biological Activity Mechanisms
General Mechanisms of Action of the Dihydroindole Scaffold and Imine Motif
The 2,3-dihydroindole (also known as indoline) scaffold is a core structure in many biologically active compounds. nih.govnih.govnih.gov Its therapeutic versatility stems from its structural resemblance to endogenous molecules, allowing it to interact with a wide range of biological targets. nih.govnih.gov The imine motif, characterized by a carbon-nitrogen double bond (C=N), is a key functional group in synthetic chemistry and is integral to the biological activity of many molecules. nih.govmdpi.com The combination of the dihydroindole scaffold with an imine functional group, as seen in 2,3-dihydro-1H-indol-2-imine hydrochloride, creates a molecule with significant potential for diverse pharmacological activities.
The dihydroindole scaffold is a versatile structure that can be chemically modified to achieve selective binding to various receptor subtypes. mdpi.com The principles of its interaction with biological targets, such as G-protein coupled receptors, are governed by its three-dimensional shape and the distribution of its electronic properties, which allow for specific non-covalent interactions with the amino acid residues of a receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A key aspect of the dihydroindole scaffold is its conformational flexibility. For instance, modifications at position 3 of the indole (B1671886) ring can cause an attached side chain to shift out of the plane of the indole moiety. mdpi.com This conformational change can enhance the binding affinity and activity of the compound toward specific receptors, such as the MT1 and MT2 melatonin (B1676174) receptors. mdpi.com The structural versatility of the indole scaffold allows it to serve as a 'privileged structure' in drug discovery, capable of binding to a wide array of receptors and enzymes. nih.gov
Molecular modeling studies are instrumental in understanding these interactions, providing insights into binding energies, contact approaches, and the specific locations of interactions within the receptor. nih.gov By analyzing the non-hydrophilic interactions and hydrogen bonding between the molecule and the receptor protein, researchers can better understand the structure-activity relationship (SAR). nih.gov
Table 1: Key Principles of Dihydroindole Scaffold Receptor Binding
| Principle | Description | Source |
|---|---|---|
| Modulability | The 2,3-dihydroindole structure can be easily modified to achieve different receptor subtype selectivity and intrinsic activity profiles. | mdpi.com |
| Conformational Influence | Altering the spatial arrangement of substituents, such as forcing a side chain out of the indole plane, can increase binding affinity for specific receptors. | mdpi.com |
| Structural Versatility | The indole scaffold is recognized as a "privileged structure" capable of interacting with a diverse range of biological targets. | nih.gov |
| Interaction Forces | Binding is governed by non-covalent interactions like hydrogen bonds and hydrophobic interactions with the receptor's binding site. | nih.gov |
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a covalent bond is formed. wikipedia.orglibretexts.org The dihydroindole scaffold and imine motif are present in compounds that act as enzyme inhibitors through various mechanisms.
A significant example of enzyme inhibition by indole-related compounds is the modulation of the kynurenine (B1673888) pathway. researchgate.net This metabolic pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. nih.govmdpi.com The over-production of kynurenine is implicated in certain diseases, making the inhibition of IDO1 a promising therapeutic target. researchgate.netnih.gov
Indole derivatives can act as inhibitors of IDO1, thereby suppressing the production of kynurenine. nih.gov The mechanism of inhibition can be competitive, where the inhibitor molecule resembles the substrate (tryptophan) and competes for binding at the enzyme's active site. libretexts.org Alternatively, inhibition can be noncompetitive, where the inhibitor binds to an allosteric site, a location distinct from the active site, causing a conformational change in the enzyme that reduces its catalytic efficiency. wikipedia.orglibretexts.org
Kinetic studies have revealed that substrate inhibition can occur in IDO1, where at high concentrations, the substrate (tryptophan) can bind to a secondary, inhibitory site on the enzyme. nih.govresearchgate.net This binding can retard the enzymatic reaction. nih.govresearchgate.net Some indole derivatives may exert their effect by interacting with this allosteric site. researchgate.net
Table 2: Mechanisms of Enzyme Inhibition
| Inhibition Type | Mechanism of Action | Relevance to Indole Derivatives | Source |
|---|---|---|---|
| Competitive Inhibition | The inhibitor structurally resembles the substrate and binds to the active site, preventing the substrate from binding. | Indole derivatives can mimic tryptophan, the natural substrate for enzymes like IDO1. | libretexts.org |
| Noncompetitive Inhibition | The inhibitor binds to an allosteric site on the enzyme, changing the shape of the active site and reducing its efficacy. | Some indole-based compounds may act via allosteric modulation of their target enzymes. | wikipedia.orglibretexts.org |
| Irreversible Inhibition | The inhibitor forms a strong, often covalent, bond with the enzyme, permanently inactivating it. | This mechanism is a general principle of enzyme inhibition. | wikipedia.orglibretexts.org |
Antimicrobial Action: General Modes of Activity
The indole scaffold and imine-containing compounds have demonstrated a broad spectrum of antimicrobial activities. researchgate.netbenthamscience.com Their mechanisms of action are diverse and depend on the specific chemical structure and the type of microorganism.
Several imine derivatives have shown potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govnih.gov The antimicrobial action is often bactericidal, meaning it directly kills the bacteria. nih.gov
One of the primary mechanisms involves the disruption of essential biosynthetic pathways. Studies on certain iodinated imines have shown interference with the synthesis of nucleic acids, proteins, and peptidoglycan—a critical component of the bacterial cell wall. nih.govnih.gov The inhibition of multiple macromolecular synthesis pathways suggests a mechanism that may involve targeting the bacterial membrane, leading to a loss of membrane potential. nih.gov This membrane depolarization can have widespread downstream effects, ultimately leading to cell death. nih.gov Furthermore, some imine-containing compounds exhibit promising activity against biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.gov
The presence of the imine (C=N) functionality is often crucial for the observed activity against Gram-positive bacteria. researchgate.net
Gram-negative bacteria possess a protective outer membrane that acts as a formidable barrier to many antimicrobial agents. nih.gov For a compound to be effective, it must be able to penetrate this membrane. The N10-C11 imine moiety in certain classes of compounds, such as pyrrolobenzodiazepines, has been identified as essential for their activity against Gram-negative bacteria. researchgate.net Its removal leads to a loss of efficacy against these organisms while retaining some activity against Gram-positive strains. researchgate.net
Some indole-polyamine conjugates have demonstrated the ability to potentiate the effects of conventional antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.com The proposed mechanism for this synergistic effect is the disruption of the bacterial outer membrane, which facilitates the entry of the antibiotic into the cell. mdpi.com However, not all imine-containing compounds are active against Gram-negative bacteria, with some showing no activity within the tested concentration ranges. nih.gov This highlights the structural specificity required to overcome the defenses of Gram-negative organisms.
Indole and its derivatives, including indolines, have emerged as promising scaffolds for the development of antifungal agents. nih.govnih.govresearchgate.net These compounds have shown efficacy against pathogenic fungi such as Candida albicans, including strains that are resistant to conventional azole antifungals. nih.govglobethesis.com
A key mechanism of antifungal action is the inhibition of fungal virulence factors, such as the formation of biofilms and the morphological transition from yeast to hyphal form, which is crucial for tissue invasion. nih.govglobethesis.com Studies have shown that certain indole derivatives can inhibit hyphal growth and biofilm development by interfering with specific cellular signaling pathways, such as the Ras-cAMP-PKA pathway in C. albicans. nih.govglobethesis.com For indole derivatives that incorporate an azole moiety, the mechanism of action may be similar to traditional azole antifungals, which involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and leads to cell death. nih.gov
Table 3: Summary of Antimicrobial Mechanisms
| Organism Type | Primary Mechanism(s) of Action | Example Target | Source |
|---|---|---|---|
| Gram-Positive Bacteria | Interference with nucleic acid, protein, and peptidoglycan synthesis; Membrane depolarization. | Bacterial cell membrane and biosynthetic enzymes. | nih.govnih.gov |
| Gram-Negative Bacteria | Disruption of the outer membrane (often requiring specific structural features like an imine moiety). | Outer membrane lipopolysaccharide layer. | researchgate.netmdpi.com |
| Fungal Species | Inhibition of biofilm formation and hyphal growth; Inhibition of ergosterol synthesis. | Ras-cAMP-PKA signaling pathway; Lanosterol 14α-demethylase. | nih.govglobethesis.comnih.gov |
Antiviral Action: General Mechanisms of Inhibition
Derivatives of the indole nucleus have demonstrated notable antiviral properties. nih.gov The mechanisms underlying this activity often involve interference with the initial stages of the viral replication cycle. nih.gov For instance, studies on certain indole derivatives have shown that they can inhibit early steps such as virus adsorption and penetration into the host cell. nih.gov This mode of action prevents the virus from initiating its replication process, thereby halting the spread of infection.
Unlike some antiviral agents that target specific viral enzymes, certain indole-based compounds may act by interfering with host-regulated pathways that are essential for virus replication. nih.gov This can provide a broad-spectrum activity against a range of viruses. nih.gov The general life cycle of a virus involves attachment to a host cell, penetration, uncoating of the viral genome, replication of viral components, assembly of new virus particles, and their release. nih.gov Indole derivatives can disrupt these processes at various points. For example, some compounds have been shown to inhibit influenza A and B viruses, with potencies comparable to the antiviral drug ribavirin. nih.gov Time-of-addition studies for these compounds indicated an early-stage inhibitory mechanism without being directly virucidal, suggesting they block the replication cycle post-entry but before genome replication. nih.gov
Antiproliferative and Cytotoxic Mechanisms in Cellular Models
The indole framework is a cornerstone in the development of anticancer agents, with many derivatives exhibiting significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govbeilstein-journals.orgnih.gov These compounds have been evaluated against cancers of the breast (BT-549, MDA-MB-231, MCF-7), prostate (PC-3), colon (HT-29), and lung (A549), among others. nih.govnih.gov The cytotoxic activity is often dose-dependent, with some compounds showing high potency. nih.gov For example, certain novel 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles, which share structural similarities with the indol-2-imine core, have demonstrated IC₅₀ values in the nanomolar range against colorectal (HT-29) and breast (MDA-MB-231) cancer cell lines. nih.gov
The table below summarizes the cytotoxic activity of selected indole-related compounds against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ / GI₅₀ Value | Reference |
| Indole-aryl-amide derivative (Compound 2) | MCF7 (Breast) | 0.81 µM | nih.gov |
| Indole-aryl-amide derivative (Compound 2) | PC3 (Prostate) | 2.13 µM | nih.gov |
| 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazole (Compound 11) | HT-29 (Colorectal) | 0.013 nM | nih.gov |
| 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazole (Compound 9) | MDA-MB-231 (Breast) | 0.123 nM | nih.gov |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one (Compound 8l) | MDA-MB-231 (Breast) | 3.26 µM | nih.gov |
| 3-Methyl-2-phenyl-1H-indole (Compound 32) | Multiple Cell Lines | < 5 µM | acs.org |
Modulation of Cellular Pathways (e.g., cell cycle progression, apoptosis induction)
A primary mechanism behind the antiproliferative effects of indole derivatives is their ability to modulate critical cellular pathways, particularly those controlling cell cycle progression and programmed cell death (apoptosis). mdpi.com Several studies have shown that these compounds can induce apoptosis in cancer cells. nih.govacs.org
The induction of apoptosis is a key strategy for effective cancer chemotherapy. mdpi.com Certain indole derivatives trigger this process through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This is often characterized by the activation of caspases, which are crucial enzymes in the execution phase of apoptosis. nih.gov For example, treatment of MDA-MB-231 breast cancer cells with an (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative led to the activation of caspase-3. nih.gov This activation was accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. nih.gov Similarly, other indole compounds have been shown to be potent activators of caspase-3, confirming their role as apoptosis inducers. nih.gov
In addition to apoptosis, these compounds can also affect the cell cycle. Flow cytometry analysis has revealed that some indole derivatives can cause cell cycle arrest, for instance, in the G0/G1 phase, which prevents cancer cells from proceeding to the DNA synthesis (S) phase and subsequent division. nih.gov
Targeting Rapidly Dividing Cell Mechanisms
The cytotoxic activity of many indole-based compounds is linked to their ability to target mechanisms essential for rapidly dividing cells, a characteristic feature of cancer. nih.gov The indole alkaloids vincristine (B1662923) and vinblastine, classic examples of anticancer drugs, function by disrupting microtubule dynamics, which is vital for cell division. nih.gov
More contemporary synthetic indole derivatives target other critical cellular machinery. One such target is DNA topoisomerase II, an enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation. acs.org Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death in proliferating cells. A good correlation has been observed between the antiproliferative effect of certain 3-methyl-2-phenyl-1H-indole derivatives and their ability to inhibit human DNA topoisomerase II. acs.org This highlights a specific mechanism through which these compounds exert their cytotoxic effects on rapidly dividing cancer cells.
Computational Approaches to Elucidating Biological Mechanisms
Computational methods, including molecular docking and in silico modeling, are invaluable tools for understanding the biological mechanisms of indole derivatives at a molecular level.
Molecular Docking Studies for Binding Interactions with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as an indole derivative, interacts with the active site of a target protein. nih.govnih.gov These studies can reveal key binding modes and specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.govnih.gov
Docking studies on indole derivatives have identified interactions with a range of important protein targets implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase. nih.gov For example, docking simulations of potent indole-2-carboxamides into the ATP-binding site of EGFR revealed that the indole NH group can form a critical hydrogen bond with the backbone of specific amino acid residues, such as Asp855, anchoring the molecule within the active site. nih.govnih.gov
The table below presents examples of protein targets for indole derivatives identified through molecular docking studies.
| Protein Target | Interacting Ligand Type | Key Predicted Interactions | Reference |
| EGFR, BRAFV600E, VEGFR-2 | Indole-2-carboxamides | Hydrogen bonding, hydrophobic interactions | nih.gov |
| EGFRWT/EGFRT790M | 5-chloro-indole-2-carboxamides | Hydrogen bond with Asp855, ionic bonds with Asp800 | nih.gov |
| K-Ras oncoprotein | 3a,4-dihydro-3H- nih.govnih.govnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives | Strong binding affinity within the protein's active site | thesciencein.org |
| Cyclooxygenase-2 (COX-2) | Isatin Schiff base analogs | Good binding scores within the active site | nih.gov |
In Silico Modeling in Mechanism of Action Deduction
In silico modeling encompasses a broader range of computational techniques beyond docking that contribute to deducing the mechanism of action. These models are used for initial screening of virtual compound libraries to identify potential drug candidates and to predict their pharmacokinetic properties, such as absorption and distribution. nih.govthesciencein.org For instance, analyses based on Lipinski's Rule of Five can predict the drug-likeness of novel indole derivatives, suggesting favorable properties for oral bioavailability. thesciencein.org These computational predictions help prioritize which compounds should be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov By simulating interactions with cancer-related proteins like K-Ras, these models can provide initial evidence of a compound's potential anticancer activity and its likely molecular target, guiding further laboratory investigation. thesciencein.org
Structure-Activity Relationship (SAR) Studies Related to Biological Mechanisms
The 2,3-dihydro-1H-indol-2-imine scaffold, a tautomeric form of 2-aminoindole, serves as a crucial pharmacophore in a variety of biologically active compounds. The relationship between the chemical structure of its derivatives and their biological activity is a subject of significant interest in medicinal chemistry. Structure-Activity Relationship (SAR) studies reveal that modifications to the indole core, including the position and nature of substituents, profoundly influence the pharmacological profile, potency, and selectivity of these compounds.
SAR of 2-Substituted Indoles as Nociceptin Opioid Receptor (NOP) Ligands
Research into Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) ligands has highlighted critical SAR principles for the indole scaffold. Studies comparing 2-substituted and 3-substituted N-piperidinyl indoles have demonstrated that the substitution pattern is a key determinant of both binding affinity and functional activity.
Notably, 2-substituted N-piperidinyl indoles generally exhibit improved potency at the NOP receptor compared to their 3-substituted counterparts. The position of substitution directly impacts the molecule's intrinsic activity, with 2-substituted analogs acting as full agonists, while 3-substituted derivatives tend to be partial agonists. nih.gov
Furthermore, the nature of the substituent at the 2-position influences selectivity for the NOP receptor over other opioid receptors, such as the mu-opioid receptor (MOP). For instance, a 2-hydroxymethylindole derivative displays subnanomolar affinity at the NOP receptor and maintains approximately 18-fold selectivity over the MOP receptor. nih.gov Molecular docking studies suggest that 2-substituted indoles position the indole's phenyl ring into a hydrophobic pocket formed by transmembrane domains 2 and 3 (TM2-TM3) of the receptor, an interaction crucial for their agonist activity. nih.gov
| Compound | Substitution Position | Substituent | NOP Binding Affinity (Ki, nM) | MOP Binding Affinity (Ki, nM) | Selectivity (MOP Ki / NOP Ki) |
|---|---|---|---|---|---|
| Analog 1 | 2 | -CH₂OH | 0.8 | 14.6 | 18.3 |
| Analog 2 | 3 | -CH₂OH | 12.8 | >1000 | >78 |
SAR of Aminoindoles in Protein Aggregation Inhibition
The 2-aminoindole moiety has also been incorporated into larger molecular frameworks to investigate its potential in preventing the aggregation of proteins associated with neurodegenerative diseases like Parkinson's and Alzheimer's. In one such study, a coumarin (B35378) scaffold was linked via an amide bond to various aromatic groups, including aminoindoles, to establish an SAR for the inhibition of α-synuclein and tau protein aggregation. acs.orgacs.orgacs.org
| Compound Series | Core Aromatic Moiety | Effect on α-Synuclein Fibril Formation |
|---|---|---|
| Series 1 | Aminoindole | Moderate Inhibition |
| Series 2 | Dihydroxybenzene | Superior Inhibition |
| Series 3 | Methoxy-substituted Phenyl | Ineffective |
SAR of Indole Derivatives as Kinase Inhibitors
The indole nucleus is a common feature in various kinase inhibitors. SAR studies on indole-based inhibitors of MAP kinase-activated protein kinase 2 (MK2), a target for anti-inflammatory therapies, have provided further insights. Researchers found that introducing aminomethyl groups to the lactam rings of complex indole-based structures, such as 6-arylcarbamoyl-dihydropyrazino[1,2-a]indolones, led to a significant increase in molecular potency. nih.gov Additionally, expanding the lactam ring from a six-membered to a seven-membered ring also resulted in improved potency. nih.gov These studies underscore that modifications distal to the core indole ring can have a profound impact on biological activity by optimizing interactions within the target enzyme's binding site.
In a separate line of research focused on anti-inflammatory agents, a series of fused pyrrole (B145914) and indole derivatives were synthesized and evaluated. Several derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and ibuprofen. researchgate.net Molecular docking studies suggested that these compounds bind within the cyclooxygenase (COX-2) active site, and their efficacy is related to the specific substitutions on the fused heterocyclic system. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-dihydro-1H-indol-2-imine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include imine formation via condensation reactions, followed by hydrochlorination. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents (e.g., amine:acid chloride = 1:1.2) significantly impact yield and purity. Computational tools like quantum chemical calculations can predict optimal pathways and reduce trial-and-error experimentation .
- Optimization Example :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes solubility of intermediates |
| Temperature | 70°C ± 5°C | Balances reaction rate and byproduct formation |
| Catalyst | Pyridine (0.5 eq) | Accelerates imine formation |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments and confirms hydrogenation of the indole ring.
- HPLC : Purity assessment (>95% via reverse-phase C18 column, UV detection at 254 nm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 182.08 Da).
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodology :
- Multi-technique validation : Cross-validate NMR/IR data with X-ray structures to confirm stereochemistry.
- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts and vibrational frequencies. Discrepancies may arise from solvent effects or dynamic conformations in solution .
Q. What computational strategies are used to design novel derivatives of this compound with enhanced bioactivity?
- Methodology :
- Reaction path searching : Tools like GRRM (Global Reaction Route Mapping) explore energy landscapes for feasible synthetic routes.
- Molecular docking : AutoDock Vina screens derivatives against target proteins (e.g., serotonin receptors) to predict binding affinities.
- Machine learning : Train models on existing bioactivity datasets to prioritize substituents (e.g., methyl or chloro groups) for synthesis .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Methodology :
- Solubility testing : Compare aqueous solubility of free base vs. hydrochloride salt via shake-flask method (pH 7.4 PBS buffer). Hydrochloride forms typically exhibit 10–100x higher solubility due to ionic dissociation .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts often show improved hygroscopic stability over free bases.
Comparative and Mechanistic Questions
Q. What are the key differences in reactivity between this compound and its N-alkylated analogs?
- Methodology :
- Kinetic studies : Monitor reaction rates in nucleophilic substitutions (e.g., with benzyl bromide). N-alkylation reduces imine electrophilicity, altering reaction pathways.
- Thermodynamic analysis : DSC/TGA reveals stability differences; hydrochloride salts decompose at higher temperatures (~220°C) vs. free bases (~180°C) .
Q. What experimental approaches are used to investigate the compound’s mechanism of action in neurological targets?
- Methodology :
- Radioligand binding assays : Compete with [³H]-labeled ligands (e.g., 5-HT₁A receptors) to measure IC₅₀ values.
- Patch-clamp electrophysiology : Assess ion channel modulation in neuronal cell lines.
- Metabolic profiling : LC-MS/MS tracks metabolite formation in liver microsomes to identify oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
